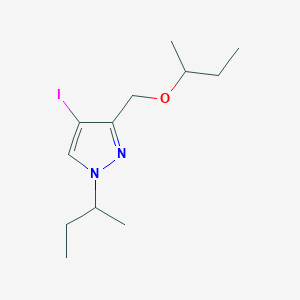
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has shown potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been investigated for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Wirkmechanismus
The mechanism of action of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole have been studied in various animal models. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole in lab experiments is its high purity and good yield. Additionally, this compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to evaluate its efficacy and safety in different types of cancer. Additionally, this compound has shown potential in the treatment of inflammation and autoimmune diseases. Further research is needed to evaluate its therapeutic potential in these diseases. Finally, the development of novel PKC inhibitors based on the structure of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is an interesting area of research that could lead to the discovery of new drugs with potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole involves the condensation of 4-iodo-1H-pyrazole-3-carbaldehyde with sec-butyloxymethylamine, followed by the reduction of the resulting imine with sodium borohydride. This method has been reported to yield the desired compound with high purity and good yield.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-(butan-2-yloxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-9(3)15-7-11(13)12(14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZABVATWGRBCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

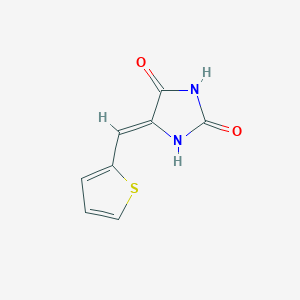
methanone](/img/structure/B2720404.png)
![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)

![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)
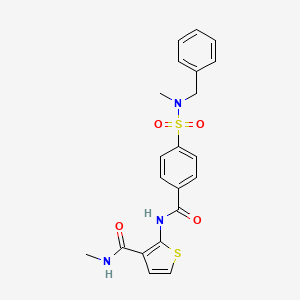
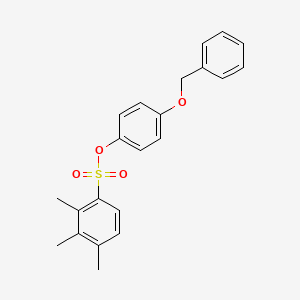
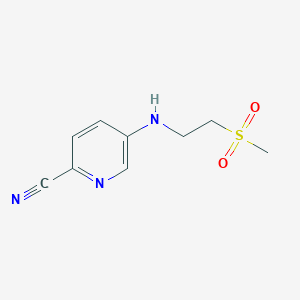
![1-(3-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2720423.png)
